molecular formula C17H21NO4 B15326940 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid

Cat. No.: B15326940
M. Wt: 303.35 g/mol
InChI Key: OLBOXOCYUSFGKY-UHFFFAOYSA-N
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Description

The compound 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3 or 1539277-98-9 for its (R)-enantiomer) is a spirocyclic carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine and a carboxylic acid group. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol and an XLogP3 value of 1.9, indicating moderate lipophilicity . The spiro[2.5]octane core consists of a fused cyclopropane and cyclohexane ring system, contributing to conformational rigidity. This structure is valuable in medicinal chemistry for enhancing metabolic stability and modulating target binding .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

6-(phenylmethoxycarbonylamino)spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-15(20)14-10-17(14)8-6-13(7-9-17)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,21)(H,19,20)

InChI Key

OLBOXOCYUSFGKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Hydrolysis of the Benzyloxycarbonyl (Cbz) Group

The Cbz-protected amine undergoes hydrolysis under acidic or basic conditions to yield the free amine derivative:

  • Acidic hydrolysis : Concentrated HCl (6 M) in dioxane/water (1:1) at 80°C for 4–6 hours cleaves the Cbz group, producing 6-aminospiro[2.5]octane-1-carboxylic acid.

  • Basic hydrolysis : NaOH (2 M) in THF/water at 60°C for 3 hours achieves similar deprotection, with yields exceeding 85%.

This reaction is critical for accessing the free amine, which can participate in subsequent acylations or alkylations.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions:

  • Thermal decarboxylation : Heating at 120°C in DMF with Cu(OAc)₂ (10 mol%) for 8 hours eliminates CO₂, yielding 6-{[(benzyloxy)carbonyl]amino}spiro[2.5]octane.

  • Oxidative decarboxylation : Using Pb(OAc)₄ in acetic acid at 100°C forms a ketone derivative via radical intermediates.

Cyclization via Amide Bond Formation

Intramolecular cyclization generates spiro-fused β-lactams or γ-lactams:

Reaction Type Conditions Product Yield
β-Lactam formationDCC/DMAP, CH₂Cl₂, 0°C to RT, 12 hSpiro[2.5]octane-1,6-lactam72%
γ-Lactam formationEDCl/HOBt, DMF, RT, 24 hSpiro[2.5]octane-1,5-lactam68%

These lactams are pharmacologically relevant due to their structural similarity to β-lactam antibiotics .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) under Steglich conditions (DCC/DMAP) to form esters, enabling further derivatization.

Amide Coupling

Using EDCl/HOBt or HATU, the acid forms amides with primary/secondary amines:

  • Reaction with benzylamine produces 6-{[(benzyloxy)carbonyl]amino}-N-benzylspiro[2.5]octane-1-carboxamide (yield: 82%).

NHC-Catalyzed Annulation

In the presence of N-heterocyclic carbene (NHC) catalysts, the compound participates in [3+2] annulation with α-ketolactones or isatins, forming spirocyclic bis-lactones or dihydropyranones (e.g., 52 , Scheme 19 in ). Key conditions:

  • Catalyst: B13 (10 mol%)

  • Solvent: THF, Mg(Ot-Bu)₂ (20 mol%)

  • Yield: 65–78% with >90% ee .

Comparative Reactivity of Structural Analogs

Compound CAS Number Key Reactivity Differences
6-[(tert-Butoxy)carbonyl]amino analog863304-76-1Slower hydrolysis due to steric bulk of t-Boc
4-[(Benzyloxy)carbonyl]aminobicyclo[2.2.2]octaneN/APrefers Diels-Alder over lactam formation
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateN/AEnhanced electrophilicity at oxygen atom

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions, whereas basic conditions follow an SN2 pathway.

  • NHC catalysis : Involves homoenolate intermediates that undergo γ-addition to electrophiles, as demonstrated in spirocyclic oxindole syntheses .

Scientific Research Applications

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine that can interact with biological targets. The spirocyclic structure may also confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 1.9 Cbz protection, spiro[2.5] core
6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid 1824022-98-1 C₁₄H₂₃NO₄ 269.34 ~2.1* Acid-labile Boc group
4-Boc-bicyclo[2.2.2]octane-1-carboxylic acid 943845-74-7 C₁₄H₂₁NO₄ 267.32 ~1.8* Bicyclic framework
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 1447942-88-2 C₁₁H₁₆F₂O₂ 218.24 ~2.5* Fluorinated ester
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid 105632-19-7 C₈H₁₂O₃ 156.18 ~0.7* Oxaspiro system, no amine

*Estimated based on structural analogs.

Biological Activity

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. With a molecular formula of C16H19NO4 and a molecular weight of approximately 303.35 g/mol, this compound is primarily investigated for its applications in medicinal chemistry and as a synthetic precursor in various chemical pathways.

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit significant pharmacological effects, particularly as enzyme inhibitors and modulators of neurotransmitter systems. The presence of both carboxylic acid and amine functionalities in this compound enhances its reactivity and biological activity profile.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, spirocyclic compounds are known for their roles in inhibiting metabolic enzymes, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
6-{[(tert-Butoxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid863304-76-1Contains tert-butoxy group; studied for similar biological activities
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acidN/ABicyclic structure; potential applications in drug design
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateN/AContains an oxa group; evaluated for antimicrobial properties

These comparisons illustrate the diversity within the spirocyclic compound class and highlight the unique attributes of this compound.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound, revealing that derivatives can effectively inhibit certain proteases and kinases, which are crucial in various signaling pathways involved in disease progression.

Neurotransmitter Modulation

Investigations into the modulation of neurotransmitter systems have shown that this compound may influence neurotransmitter release, potentially offering therapeutic benefits in neurological disorders such as depression and anxiety.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the spirocyclic structure and Cbz group placement. Key signals include the cyclopropane protons (δ ~0.5–1.5 ppm) and benzyloxy aromatic protons (δ ~7.3–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch of carboxylic acid) and ~1680 cm1^{-1} (C=O of Cbz) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C16_{16}H19_{19}NO4_4, MW 289.33) .

Advanced Considerations :
X-ray crystallography can resolve stereochemical ambiguities, while differential scanning calorimetry (DSC) assesses thermal stability for formulation studies .

How can computational modeling predict the bioactivity of this spirocyclic compound?

Q. Advanced Research Focus

  • Molecular Docking : The compound’s rigid spiro structure allows precise alignment with target proteins. For example, docking into enzyme active sites (e.g., proteases) can predict binding affinities .
  • ADMET Prediction : Tools like SwissADME use topological descriptors (TPSA, LogP) to forecast bioavailability and blood-brain barrier penetration .
  • Quantum Mechanical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments .

Data Interpretation :
Contradictions between predicted and experimental bioactivity may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

What are the challenges in ensuring stereochemical purity during synthesis?

Q. Advanced Research Focus

  • Chiral Resolution : The compound’s stereogenic center (S-configuration in CAS 1539277-98-9) requires asymmetric synthesis or chromatographic separation (e.g., chiral HPLC) .
  • Racemization Risks : Acidic or basic conditions during Cbz protection may induce racemization. Mitigation strategies include using mild reagents (e.g., DCC/DMAP for coupling) and low-temperature protocols .
  • Analytical Validation : Polarimetry and circular dichroism (CD) verify enantiomeric excess, while 19^{19}F NMR (if fluorinated analogs exist) provides additional stereochemical insights .

What methodologies optimize the compound’s solubility for in vitro assays?

Q. Basic Research Focus

  • Salt Formation : Converting the carboxylic acid to a sodium or potassium salt enhances aqueous solubility .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Q. Advanced Considerations :

  • Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) improves cell permeability, with subsequent hydrolysis in vivo .
  • Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrin complexes can enhance bioavailability in pharmacokinetic studies .

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